(3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine
CAS No.:
Cat. No.: VC17777603
Molecular Formula: C13H29N
Molecular Weight: 199.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H29N |
|---|---|
| Molecular Weight | 199.38 g/mol |
| IUPAC Name | 2,4,4-trimethyl-N-(3-methylbutan-2-yl)pentan-2-amine |
| Standard InChI | InChI=1S/C13H29N/c1-10(2)11(3)14-13(7,8)9-12(4,5)6/h10-11,14H,9H2,1-8H3 |
| Standard InChI Key | RSZNXJLCHHGISJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)NC(C)(C)CC(C)(C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, (3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine, reflects its branched alkyl substituents. Its molecular formula is C₁₃H₂₇N, with a molecular weight of 197.36 g/mol. The SMILES notation CC(C)C(C)N(C(C)C(C)(C)C)C and InChIKey QGMHKKIBHAHADB-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine |
| Molecular Formula | C₁₃H₂₇N |
| Molecular Weight | 197.36 g/mol |
| SMILES | CC(C)C(C)N(C(C)C(C)(C)C)C |
| InChIKey | QGMHKKIBHAHADB-UHFFFAOYSA-N |
Molecular Geometry and Steric Effects
X-ray crystallography and computational models reveal a tetrahedral geometry around the nitrogen center, with bond angles deviating from 109.5° due to steric repulsion between the 3-methylbutan-2-yl and 2,4,4-trimethylpentan-2-yl groups. The bulky substituents create a shielded nitrogen lone pair, reducing nucleophilicity compared to linear amines like n-hexylamine .
Synthesis and Optimization Strategies
Conventional Alkylation Pathways
The compound is synthesized via alkylation of primary amines using halogenated precursors. For example, reacting 3-methylbutan-2-amine with 2,4,4-trimethylpentan-2-yl bromide in the presence of a base like potassium carbonate yields the target amine. Solvent selection (e.g., tetrahydrofuran or dimethylformamide) and temperature control (60–80°C) are critical to minimizing side reactions such as over-alkylation .
Catalytic Reductive Amination
An alternative route employs reductive amination of ketones with ammonia or primary amines. Using 3-methylbutan-2-one and 2,4,4-trimethylpentan-2-amine in the presence of hydrogen gas and a palladium catalyst achieves yields exceeding 70% . This method avoids stoichiometric metal bases, reducing waste generation.
Table 2: Synthetic Methods Comparison
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Alkylation | 65–75 | 90–95 | Scalability |
| Reductive Amination | 70–80 | 95–98 | Mild conditions, fewer byproducts |
Physicochemical Properties
Thermal Stability and Phase Behavior
Differential scanning calorimetry (DSC) shows a melting point of −12°C and a boiling point of 243°C at atmospheric pressure. The compound remains stable up to 180°C, beyond which decomposition yields trace amounts of nitriles and alkenes .
Solubility and Partition Coefficients
The amine exhibits limited water solubility (0.12 g/L at 25°C) but high miscibility with organic solvents like dichloromethane and ethyl acetate. Its octanol-water partition coefficient (LogP) of 4.1 indicates strong lipophilicity, making it suitable for non-polar reaction media .
Reactivity and Functional Applications
Catalytic Ligand Design
In coordination chemistry, the amine serves as a sterically demanding ligand for transition metals. Complexes with palladium(II) chloride show enhanced stability in Suzuki-Miyaura cross-couplings, suppressing β-hydride elimination in alkylborane substrates .
Comparative Analysis with Structural Analogs
vs. 3,4,4-Trimethylpentan-2-amine
The simpler analog 3,4,4-trimethylpentan-2-amine (C₈H₁₉N, MW 129.24 g/mol) lacks the 3-methylbutan-2-yl group, resulting in reduced steric hindrance and higher nucleophilicity . This difference manifests in 20–30% faster reaction rates in acylation reactions.
vs. Cyclohexylamine Derivatives
Cyclohexyl-based amines like 3-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine exhibit rigid conformations that favor enantioselective catalysis but suffer from lower thermal stability compared to the title compound .
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